molecular formula C15H16N2O4S2 B2977888 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097935-77-6

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2977888
CAS No.: 2097935-77-6
M. Wt: 352.42
InChI Key: VOESOXKGPCZRNR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 2097899-18-6) is a heterocyclic sulfonamide derivative characterized by a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The sulfonamide group is linked to an ethyl chain bearing both a furan-2-yl and a thiophen-3-yl substituent. Its molecular formula is C₁₅H₁₆N₂O₅S₂, with a molecular weight of 368.4 g/mol .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-10-15(11(2)21-17-10)23(18,19)16-8-13(12-5-7-22-9-12)14-4-3-6-20-14/h3-7,9,13,16H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOESOXKGPCZRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with an oxazole derivative. The sulfonamide group is then introduced through sulfonation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structural features invite comparison with other sulfonamide derivatives and heterocyclic compounds.

Sulfonamide Derivatives with Heterocyclic Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
Target Compound C₁₅H₁₆N₂O₅S₂ 368.4 1,2-Oxazole core; fused furan/thiophene Undisclosed (research phase)
Ranitidine Related Compound B C₁₃H₂₄N₆O₃S₂ 376.5 Furan-thioether linkage; nitroethenediamine Pharmaceutical impurity
Ethametsulfuron Methyl Ester C₁₅H₁₈N₆O₆S 434.4 Triazine core; sulfonylurea bridge Herbicide
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide C₁₃H₂₀N₄O₅S 344.4 Furan-dimethylamine; nitroacetamide Pharmaceutical intermediate

Key Observations :

  • Core Structure : The target compound’s 1,2-oxazole core distinguishes it from triazine-based sulfonylureas (e.g., ethametsulfuron) and ranitidine analogs (imidazole derivatives) .
  • Heterocyclic Substitutents : The combination of furan and thiophene groups is uncommon in the cited analogs. Most related compounds feature either furan (e.g., ranitidine analogs) or thiophene alone .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities due to its unique structural features. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan and Thiophene Rings : These heterocycles are known for their ability to participate in various biochemical interactions.
  • Oxazole and Sulfonamide Moieties : These functional groups contribute to the compound's pharmacological properties.

The molecular formula is C14H15N3O3SC_{14}H_{15}N_3O_3S with a molecular weight of 352.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may:

  • Inhibit Enzymatic Activity : It can bind to enzymes involved in metabolic pathways, potentially leading to reduced activity of these enzymes.
  • Modulate Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of similar compounds featuring furan and thiophene rings. For instance:

CompoundTarget MicroorganismIC50 (μM)
Compound AE. coli12.5
Compound BS. aureus8.0

Although specific data for this compound is limited, its structural similarities suggest potential effectiveness against various pathogens .

Anticancer Activity

Research into related oxazole derivatives has shown promising anticancer effects. For example:

CompoundCell LineIC50 (μM)
Compound CMCF-7 (breast cancer)15.63
Compound DA549 (lung cancer)20.00

These findings imply that this compound may also exhibit similar anticancer properties .

Case Studies

  • Study on Antiviral Activity : A study examining the antiviral potential of compounds similar to this compound found that modifications in the furan and thiophene structures led to enhanced activity against viral strains .
    • Results : The modified compounds showed EC50 values ranging from 130 μM to 263 μM against various viral targets.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated the cytotoxic effects of related sulfonamides. One study reported significant apoptosis induction in MCF-7 cells upon treatment with structurally similar compounds .

Q & A

Q. What are the recommended methodologies for characterizing the molecular structure of this compound?

To confirm the structure, employ multi-dimensional NMR (¹H, ¹³C, and 2D-COSY) for resolving hybrid heterocyclic systems (furan, thiophene, oxazole). X-ray crystallography using SHELX software (for refinement and validation) is critical for resolving ambiguities in stereochemistry and bond angles . High-resolution mass spectrometry (HRMS) should complement these analyses to verify molecular weight and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

A stepwise approach involves:

  • Step 1: Coupling 2-furan and 3-thiophene moieties via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 2: Introducing the oxazole-sulfonamide group using a sulfonation-cyclization sequence with chlorosulfonic acid and dimethylamine.
  • Step 3: Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water . Intermediate characterization (e.g., FTIR for sulfonamide bond confirmation) is essential at each step .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity or reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) assesses binding affinity. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How to resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or crystallographic data (e.g., unexpected dihedral angles) require:

  • Redundant verification: Compare results from independent techniques (e.g., X-ray vs. neutron diffraction).
  • Dynamic effects analysis: Use variable-temperature NMR to assess conformational flexibility in solution.
  • Crystallographic refinement: Apply SHELXL’s TWIN/BASF commands to address twinning or disorder in crystal lattices .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Systematic substitution: Replace the furan or thiophene with bioisosteres (e.g., pyrrole, benzothiophene) and evaluate changes in activity.
  • Pharmacophore mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (oxazole sulfonamide) and hydrophobic regions (aromatic rings).
  • In vitro assays: Test derivatives for IC₅₀ values against target enzymes (e.g., kinase inhibition) and correlate with computed electrostatic potential maps .

Q. How to assess the compound’s stability under varying experimental conditions?

  • Thermal stability: Thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
  • Photostability: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • Hydrolytic stability: Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Q. What experimental designs are suitable for evaluating biological activity in complex matrices?

  • Cell-based assays: Use HEK-293 or HepG2 cells with luciferase reporters to measure pathway modulation.
  • Plasma protein binding: Equilibrium dialysis followed by LC-MS/MS quantitation.
  • Metabolite identification: Incubate with liver microsomes and analyze via UPLC-QTOF .

Q. How to address challenges in enantiomeric separation for chiral analogs?

  • Chiral chromatography: Use Chiralpak IG-3 columns with hexane/isopropanol mobile phases.
  • Circular dichroism (CD): Validate enantiopurity by comparing experimental and simulated CD spectra.
  • Crystallization-induced resolution: Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

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